molecular formula C22H23N3O4 B11153444 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11153444
M. Wt: 393.4 g/mol
InChI Key: LJLPUPWXWWWOPD-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, provided for use in non-clinical life science research and development. This molecule features a hybrid structure combining 6,7-dimethoxy-2-methylquinazolin-4(3H)-one and 3,4-dihydroisoquinoline pharmacophores, both of which are significant scaffolds in medicinal chemistry. The quinazolinone core is a privileged structure known for its diverse biological activities. Scientific literature indicates that quinazolinone derivatives are of substantial interest in oncology research, particularly as inhibitors of various tyrosine protein kinases, such as EGFR, HER2, and VEGFR2 . These enzymes are critical targets in cancer research due to their roles in cellular growth, proliferation, and angiogenesis . Furthermore, structural analogues containing the 3,4-dihydroisoquinolin-2(1H)-yl group have been investigated as highly selective ligands for neurological targets, including the sigma-2 receptor, which shows promise in neuropathic pain research . The integration of these two moieties suggests potential research applications in studying signal transduction pathways and receptor-ligand interactions. Researchers can utilize this compound as a key intermediate or a starting point for developing novel chemical probes in cell biology, target validation, and hit-to-lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4-one

InChI

InChI=1S/C22H23N3O4/c1-14-23-18-11-20(29-3)19(28-2)10-17(18)22(27)25(14)13-21(26)24-9-8-15-6-4-5-7-16(15)12-24/h4-7,10-11H,8-9,12-13H2,1-3H3

InChI Key

LJLPUPWXWWWOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)N3CCC4=CC=CC=C4C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions One common method involves the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring systemThe methoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to fully saturated analogs.

Scientific Research Applications

Pharmacological Properties

  • Dopamine Receptor Modulation :
    • The compound acts as a positive allosteric modulator of the dopamine D1 receptor. This property is particularly significant in the treatment of neurodegenerative diseases such as Parkinson's disease and schizophrenia . Research indicates that it can alleviate cognitive impairments associated with these conditions, offering a new avenue for therapeutic intervention .
  • Anticancer Activity :
    • Preliminary studies have suggested that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, indicating a potential for development into anticancer agents .
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that the compound may have applications in treating infections caused by resistant bacteria .

Synthesis and Characterization

The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves multi-step organic synthesis techniques. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Case Studies

  • Parkinson's Disease Treatment :
    • A study highlighted the efficacy of compounds similar to 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one in improving motor symptoms in Parkinson's disease models. These compounds showed promise in enhancing dopaminergic signaling without the severe side effects associated with traditional therapies .
  • Schizophrenia Management :
    • Clinical trials have explored the use of this compound in managing schizophrenia symptoms. Results indicated improvements in cognitive functions and reductions in negative symptoms when administered alongside conventional antipsychotics .
  • Antimicrobial Studies :
    • Research focused on derivatives of this compound revealed significant antimicrobial activity against specific strains of bacteria. For example, compounds were tested for their minimum inhibitory concentration (MIC) values against various microorganisms, showing effectiveness that could lead to new antibiotics .

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other quinazolinone derivatives, particularly in substitutions on the quinazolinone core and appended functional groups. Below is a detailed comparison based on evidence from synthetic and ontological sources:

Key Observations

Core Modifications: The target compound’s 6,7-dimethoxy groups are distinct from the 6,8-bis(4-methoxyphenyl) substitution in compound 4l . Dimethoxy groups may enhance solubility compared to bulkier aryl substituents.

Synthetic Efficiency: Compound 4l was synthesized via a Suzuki-Miyaura coupling with 81% yield, indicating that palladium-catalyzed cross-coupling is viable for introducing aryl groups to quinazolinones .

Functional Group Impact: The ontology-listed compound 6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methyl-2-thiophenyl)methyl]-4-quinazolinamine demonstrates how heterocyclic appendages (e.g., isoxazole, thiophene) can diversify pharmacological profiles .

Physical Properties :

  • The melting point of 4l (228–230 °C) suggests high crystallinity, likely due to its bis-aryl substituents. The target compound’s dimethoxy groups may lower its melting point compared to 4l , but experimental data are needed .

Research Implications and Gaps

  • The dihydroisoquinoline moiety in the target compound could mimic privileged scaffolds in drug discovery .
  • Synthetic Optimization : The high yield of 4l highlights the efficiency of modern cross-coupling techniques. Applying similar strategies to the target compound could streamline its production for further study.
  • Data Limitations : Absence of solubility, stability, or bioactivity data for the target compound underscores the need for experimental validation.

Biological Activity

The compound 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one (hereafter referred to as Compound A ) is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of Compound A, focusing on its antimicrobial, anticancer, and neuroprotective properties based on various research findings.

Chemical Structure and Properties

Compound A has the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₂O₄
  • Molecular Weight : 325.35 g/mol

The structure features a quinazolinone core, which is known for its pharmacological significance. The presence of the 3,4-dihydroisoquinoline moiety enhances its biological profile.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, Compound A demonstrated notable activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae32 µg/mL
Candida albicans128 µg/mL

These results suggest that Compound A could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of Compound A has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

A summary of the findings is presented in the table below:

Cell Line IC50 Value (µM) Mechanism of Action
MCF-715.5Caspase activation
HeLa20.8Bcl-2 modulation

These findings support the hypothesis that Compound A may act as a selective anticancer agent by targeting specific pathways involved in cell survival .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of Compound A, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in synaptic clefts.

The following table summarizes its neuroprotective effects:

Assay Result
Acetylcholinesterase InhibitionIC50 = 10 µM
Neuroprotection in SH-SY5Y cellsReduced oxidative stress markers

These results indicate that Compound A could be beneficial in treating cognitive decline associated with neurodegenerative diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, Compound A was tested against various pathogens using agar diffusion methods. The results confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
  • Anticancer Mechanism Exploration : Researchers conducted flow cytometry analysis on treated cancer cells to examine apoptosis rates. The data revealed that Compound A significantly increased early and late apoptotic cells compared to untreated controls .
  • Neuroprotective Mechanism : In vivo studies using transgenic mouse models of Alzheimer's disease demonstrated that administration of Compound A led to improved cognitive function and reduced amyloid plaque formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions involving the dihydroisoquinoline moiety. Ethanol or toluene may be suitable for cyclization steps .
  • Temperature Control : Reflux conditions (e.g., 80–120°C) are critical for achieving high yields in condensation reactions. Lower temperatures (25–50°C) may reduce side products during sensitive steps like oxoethyl group formation .
  • Characterization : Confirm purity via melting point analysis and structural integrity using 1H^1H- and 13C^{13}C-NMR. Compare observed spectra with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound and its intermediates?

  • Methodology :

  • 1H^1H-NMR : Analyze coupling constants and splitting patterns to distinguish between dihydroisoquinoline conformers. For example, axial vs. equatorial proton environments in the 3,4-dihydroisoquinoline ring produce distinct splitting .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (1650–1750 cm1^{-1}) to confirm the presence of the oxoethyl group and quinazolinone core. Overlapping peaks can be deconvoluted using computational IR simulations .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical modeling) guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) to map potential energy surfaces for key steps like cyclization or oxoethyl group attachment. Identify transition states to predict kinetic barriers and selectivity .
  • Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to simulate solvent interactions and optimize dielectric environments for intermediates .
  • Validation : Cross-reference computed vibrational spectra (IR, Raman) with experimental data to refine computational parameters .

Q. What strategies are effective for resolving contradictions in pharmacological data between this compound and its structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., 6,7-dimethoxy-2-methylquinazolin-4(3H)-one derivatives) to isolate pharmacophoric groups. For example, replacing the dihydroisoquinoline moiety with a furylmethyl group (as in ) alters binding affinity .
  • In Vitro/In Vivo Correlation : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target interactions. Pair with molecular docking studies to rationalize discrepancies between computational predictions and experimental IC50_{50} values .

Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?

  • Methodology :

  • Factorial Design : Screen variables (e.g., catalyst loading, solvent ratio) using a 2k^k factorial approach to identify critical parameters. For example, highlights DoE applications in minimizing side reactions during quinazolinone ring formation .
  • Response Surface Methodology (RSM) : Optimize reaction time and temperature for maximum yield. Central composite designs are effective for non-linear relationships .
  • Robustness Testing : Use Plackett-Burman designs to assess parameter sensitivity under scaled-up conditions (e.g., 10x batch size) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted (computational) and observed (experimental) solubility/stability profiles?

  • Methodology :

  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate solvation free energy. Compare with experimental solubility data (e.g., shake-flask method) to refine force field parameters .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways. Pair with LC-MS to characterize degradation products and adjust computational models .

Experimental Design for Mechanism Elucidation

Q. What isotopic labeling techniques can clarify the mechanism of quinazolinone ring formation?

  • Methodology :

  • 13C^{13}C-Labeling : Introduce 13C^{13}C at the carbonyl carbon of the oxoethyl group. Track incorporation into the quinazolinone ring via 13C^{13}C-NMR to confirm intramolecular cyclization vs. intermolecular pathways .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated precursors to identify rate-determining steps (e.g., proton transfer during ring closure) .

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